

Technical Guide: 2-Fluoro-6-methoxyphenol

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Compound of Interest

Compound Name: *2-Fluoro-6-methoxy-3-methylphenol*
Cat. No.: *B7963450*

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CAS Number: 73943-41-6 Synonyms: 6-Fluoroguaiacol; 3-Fluoro-2-hydroxyanisole

Executive Summary & Chemical Identity

2-Fluoro-6-methoxyphenol represents a specialized scaffold in medicinal chemistry, serving as a fluorinated bioisostere of Guaiacol (2-methoxyphenol). Its strategic importance lies in the ortho-fluorine substitution, which modulates the acidity (pKa), lipophilicity (LogP), and metabolic stability of the parent phenol without significantly altering steric bulk.

This guide details the physicochemical profile, validated synthetic routes, and application logic for researchers utilizing this intermediate in drug discovery, specifically in the design of Vanilloid receptor (TRPV1) modulators and kinase inhibitors.

Physicochemical Profile

Property	Value	Source/Validation
Molecular Formula	C ₇ H ₇ FO ₂	Mass Spectrometry (M+ 142. [1]13)
Molecular Weight	142.13 g/mol	High-Res MS
Boiling Point	130–131 °C @ 36 mmHg	Vacuum Distillation
Density	1.23 g/mL @ 25 °C	Pycnometer
Refractive Index	n ₂₀ /D 1.52	Refractometry
pKa (Predicted)	~8.8 – 9.2	Lower than Guaiacol (9.98) due to F-induction
Appearance	Clear colorless to pale yellow liquid	Visual Inspection

Synthetic Routes & Process Optimization

The Challenge of Regioselectivity

Direct electrophilic fluorination of Guaiacol (using Selectfluor or NFSI) is not recommended for high-purity applications. The activating methoxy and hydroxyl groups direct electrophiles primarily to the para-position (4-fluoro) or ortho-position relative to the methoxy (3-fluoro), resulting in difficult-to-separate isomeric mixtures.

Recommended Protocol: Boronic Acid Oxidation

The most robust, "self-validating" route for the 2,6-substitution pattern utilizes the oxidation of 2-Fluoro-6-methoxyphenylboronic acid. This method guarantees regiochemical integrity.

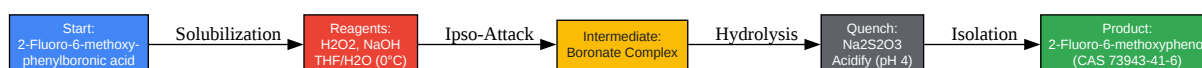
Experimental Workflow

Reaction Principle: Ipso-substitution of a boronic acid moiety with a hydroxyl group using mild oxidants (Hydrogen Peroxide or Oxone).

Step-by-Step Methodology:

- Precursor Solubilization: Dissolve 2-Fluoro-6-methoxyphenylboronic acid (1.0 eq) in THF/Water (1:1 v/v). Ensure complete dissolution to maintain kinetic homogeneity.
- Oxidant Addition: Cool the reaction vessel to 0°C. Add NaOH (2.0 eq) followed by dropwise addition of 30% H₂O₂ (1.5 eq). Critical Control Point: Exothermic reaction; maintain temperature <10°C to prevent over-oxidation to quinones.
- Reaction Monitoring: Stir at room temperature for 2 hours.
 - Self-Validation: Monitor via TLC (Mobile Phase: 20% EtOAc/Hexane). The boronic acid (baseline/polar) should disappear, replaced by the less polar phenol spot.
- Quench & Workup: Quench with saturated Na₂S₂O₃ (to neutralize excess peroxide). Acidify to pH 4 with 1M HCl. Extract with Dichloromethane (DCM).
- Purification: Silica gel chromatography is rarely needed if the starting boronic acid was pure. Distillation under reduced pressure (Kugelrohr) yields the analytical standard.

Workflow Visualization (DOT)



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Caption: Regioselective synthesis via oxidative hydroxylation of aryl boronic acids.

Pharmaceutical & Synthetic Utility[2] Bioisosteric Design (The "Fluorine Effect")

In drug design, 2-Fluoro-6-methoxyphenol is used to replace Guaiacol moieties.

- Metabolic Blocking: The C2-Fluorine blocks Phase I metabolic hydroxylation at the ortho-position, a common clearance pathway for phenols.
- H-Bond Modulation: The fluorine atom acts as a weak Hydrogen Bond Acceptor (HBA), potentially altering the intramolecular hydrogen bond network with the neighboring hydroxyl

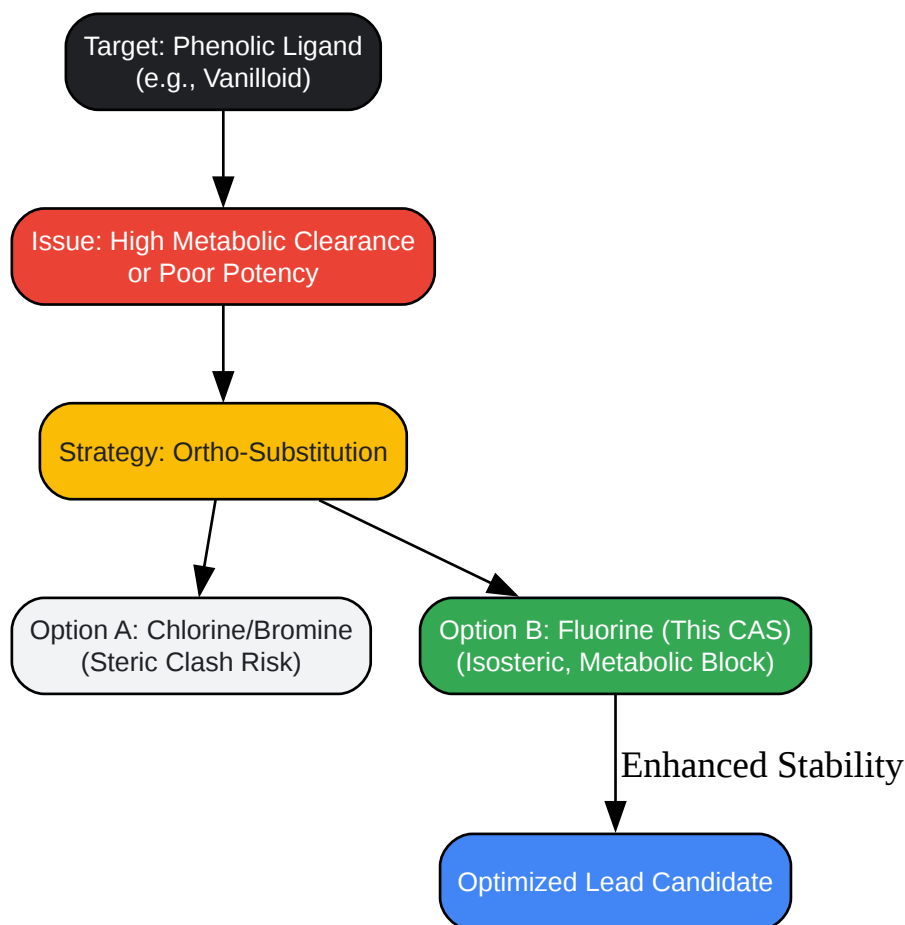
group, thereby changing the molecule's conformational preference compared to the methoxy-only analog.

Case Study: TRPV1 Ligands (Resiniferatoxin Analogs)

This scaffold is critical in the synthesis of 5'-halogenated resiniferatoxin analogs.

- Mechanism: Resiniferatoxin is a potent TRPV1 agonist. Introduction of the 2-fluoro-6-methoxy motif (A-ring modification) modulates the binding affinity and desensitization kinetics of the receptor.
- Impact: Researchers use this intermediate to fine-tune the "burning" sensation profile of topical analgesics, separating therapeutic efficacy from nociceptive side effects.

Decision Logic for Scaffold Selection



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Caption: Decision tree for selecting 2-Fluoro-6-methoxyphenol in lead optimization.

Analytical Characterization

To ensure scientific integrity, the identity of CAS 73943-41-6 must be validated using the following spectral markers.

- ^1H NMR (CDCl_3 , 400 MHz):
 - δ 6.60–6.85 ppm (Multiplet, 3H, Aromatic). Note: Look for specific F-H coupling patterns.
 - δ 5.50 ppm (Broad s, 1H, -OH). Shift is concentration-dependent.
 - δ 3.90 ppm (s, 3H, $-\text{OCH}_3$).
- ^{19}F NMR:
 - Single peak around -130 to -140 ppm (relative to CFCl_3). This is the definitive test for isomeric purity; the presence of secondary peaks indicates 4-fluoro or 3-fluoro impurities.
- GC-MS:
 - Parent Ion (m/z): 142.[2]
 - Fragmentation: Loss of methyl radical (M-15) is a dominant pathway.

Safety & Handling (SDS Summary)

- GHS Classification: Skin Irritant (H315), Eye Irritant (H319), STOT-SE (H335).
- Handling: This compound is a phenol derivative and can be absorbed through the skin. Wear nitrile gloves and use a fume hood.
- Storage: Store under inert atmosphere (Nitrogen/Argon). Phenols are prone to oxidation (browning) upon prolonged exposure to air and light.

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Sources

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